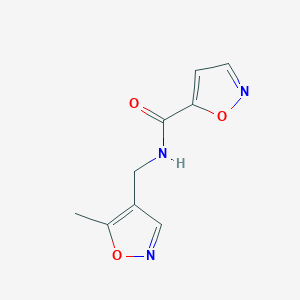![molecular formula C9H18O3 B2461115 Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate CAS No. 1248924-74-4](/img/structure/B2461115.png)
Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate, also known as ethyl 2-isopropoxypropanoate, is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a fruity odor and is soluble in organic solvents such as ethanol and ether. This compound is synthesized through a specific method and has various applications in scientific research.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2-mEthyl 2-[(2-methylpropan-2-yl)oxy]propanoatepropan-2-yl)oxy]propanoate is not well understood. However, it is believed that it interacts with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
Ethyl 2-[(2-mEthyl 2-[(2-methylpropan-2-yl)oxy]propanoatepropan-2-yl)oxy]propanoate has no known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-[(2-mEthyl 2-[(2-methylpropan-2-yl)oxy]propanoatepropan-2-yl)oxy]propanoate in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, it is a relatively inexpensive compound and is readily available. However, one limitation is that it is highly flammable and should be handled with care.
Orientations Futures
For research include investigating its potential as a solvent and reagent, as well as understanding its mechanism of action and potential biological effects.
Méthodes De Synthèse
Ethyl 2-[(2-mEthyl 2-[(2-methylpropan-2-yl)oxy]propanoatepropan-2-yl)oxy]propanoate is synthesized through a specific method that involves the reaction of isopropyl alcohol with Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction results in the formation of Ethyl 2-[(2-mEthyl 2-[(2-methylpropan-2-yl)oxy]propanoatepropan-2-yl)oxy]propanoate and potassium bromide as a byproduct. This method is efficient and yields a high purity product.
Applications De Recherche Scientifique
Ethyl 2-[(2-mEthyl 2-[(2-methylpropan-2-yl)oxy]propanoatepropan-2-yl)oxy]propanoate has various applications in scientific research. It is commonly used as a solvent in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of esters, which have important applications in the fragrance and flavor industry. Additionally, it is used as a starting material for the synthesis of other organic compounds.
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCTIWVKYQABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248924-74-4 |
Source


|
| Record name | ethyl 2-(tert-butoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2461032.png)
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)
![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)
![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)


![8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461045.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2461047.png)
![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)
![N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461051.png)
![3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2461052.png)

